Zinc 2-hydroxypropanoate--water (1/2/1)

Description

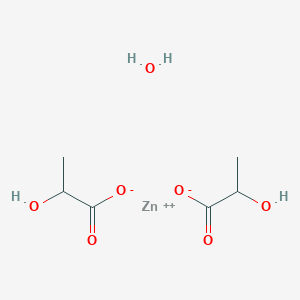

Zinc 2-hydroxypropanoate–water (1/2/1), commonly termed zinc lactate hydrate, is a coordination complex with the formula Zn(C₃H₅O₃)₂·2H₂O. This compound consists of a zinc ion chelated by two lactate anions (derived from 2-hydroxypropanoic acid) and two water molecules in its crystalline structure. It is typically synthesized through the reaction of zinc oxide or zinc carbonate with lactic acid under controlled hydration conditions.

Zinc lactate hydrate is notable for its high solubility in water (approximately 120 g/L at 25°C) and mild acidity (pH ~6.5 in aqueous solutions). These properties make it suitable for applications in nutraceuticals, cosmetics, and biodegradable materials, where controlled zinc release and low toxicity are critical . However, its structural and functional characteristics must be contextualized against other zinc-based compounds, such as zinc sulfate, zinc oxide nanoparticles, and zinc borate.

Properties

CAS No. |

312619-27-5 |

|---|---|

Molecular Formula |

C6H12O7Zn |

Molecular Weight |

261.5 g/mol |

IUPAC Name |

zinc;2-hydroxypropanoate;hydrate |

InChI |

InChI=1S/2C3H6O3.H2O.Zn/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);1H2;/q;;;+2/p-2 |

InChI Key |

OTBBEAJWTMEOFA-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Zn+2] |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Zn+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Zinc Lactate Hydrate vs. Zinc Sulfate Hydrate (ZnSO₄·7H₂O)

| Property | Zinc Lactate Hydrate | Zinc Sulfate Heptahydrate |

|---|---|---|

| Molecular Weight | 297.56 g/mol | 287.56 g/mol |

| Solubility (25°C) | 120 g/L | 220 g/L |

| pH (1% solution) | 6.5 | 4.5 |

| Bioavailability | Moderate (slow Zn²⁺ release) | High (rapid Zn²⁺ release) |

| Toxicity (LD50, rat) | >5000 mg/kg (low) | 2700 mg/kg (moderate) |

Zinc sulfate is widely used in agriculture due to its high solubility and rapid ion release, which enhances zinc uptake in plants . However, its acidic nature can cause soil acidification, whereas zinc lactate’s near-neutral pH minimizes this risk. In biofortification studies, zinc oxide nanoparticles demonstrated superior foliar absorption compared to zinc sulfate, suggesting that zinc lactate’s intermediate solubility may offer a balanced delivery mechanism .

Zinc Lactate Hydrate vs. Zinc Oxide Nanoparticles (ZnO NPs)

| Property | Zinc Lactate Hydrate | Zinc Oxide Nanoparticles |

|---|---|---|

| Particle Size | Molecular complex | 20–100 nm |

| Solubility | High | Low (insoluble in water) |

| Antimicrobial Efficacy | Moderate | High (ROS generation) |

| Environmental Impact | Biodegradable | Potential nanoparticle toxicity |

Zinc oxide nanoparticles (ZnO NPs) exhibit potent antimicrobial activity due to reactive oxygen species (ROS) generation but face environmental concerns due to nanoparticle accumulation in ecosystems . In contrast, zinc lactate’s biodegradability and lower toxicity make it preferable for medical and consumer products .

Zinc Lactate Hydrate vs. Zinc Borate (2ZnO·3B₂O₃·3.5H₂O)

| Property | Zinc Lactate Hydrate | Zinc Borate |

|---|---|---|

| Primary Use | Nutraceuticals | Flame retardant coatings |

| Thermal Stability | Decomposes at ~150°C | Stable up to 300°C |

| Environmental Risk | Low | Moderate (boron leaching) |

Zinc borate is prioritized in epoxy-based intumescent coatings for its thermal stability, but its boron content raises ecological concerns . Zinc lactate lacks flame-retardant properties but offers safer biological compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.